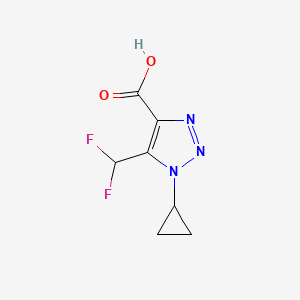

![molecular formula C21H17N3O2S B2866811 N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide CAS No. 2034210-45-0](/img/structure/B2866811.png)

N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

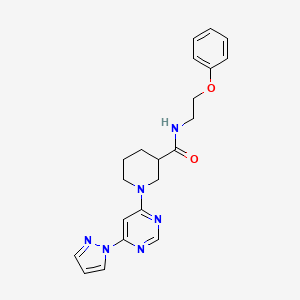

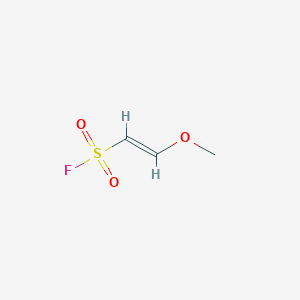

N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide is a complex organic compound that contains a naphthalene sulfonamide moiety. Naphthalene sulfonamides have been studied for their in vitro efficacy against Leishmania tarentolae promastigotes . The naphthalene component of the molecule is a polycyclic aromatic hydrocarbon with two fused benzene rings . The sulfonamide group is a functional group that is the basis of several groups of drugs, which can inhibit the multiplication of bacteria .

Chemical Reactions Analysis

Naphthalene, a component of the compound, is known to undergo various chemical reactions, including nitration, sulphonation, halogenation, Friedel-Craft alkylation, reduction, and oxidation . Sulfonamides, another component of the compound, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .Wissenschaftliche Forschungsanwendungen

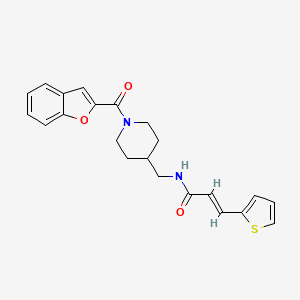

Fluorescent Probes for Cancer Detection

This compound has been utilized in the synthesis of sulfonamide-containing naphthalimide derivatives which act as fluorescent probes . These probes are particularly significant in the noninvasive detection of cancers . They exhibit low cell cytotoxicity and can be highly taken up by tumor cells, providing clear fluorescent imaging, which is crucial for early cancer detection .

Tumor-Targeting Groups

The derivatives of this compound have been incorporated into other molecules to create tumor-targeting groups . This application is vital for developing treatments that specifically target cancer cells, minimizing damage to healthy cells and enhancing the efficacy of therapeutic interventions .

Synthesis of Sulfonamide Derivatives

Researchers have synthesized novel sulfonamide derivatives using this compound as a precursor . These derivatives have potential applications in various fields, including drug development and material science , due to their unique structural and chemical properties .

Computational Chemistry

The compound has been the subject of computational studies to understand its structure and properties better . These studies are essential for predicting how the compound might interact with other molecules and for designing new compounds with desired characteristics .

Organic Dye and Luminophore

Due to its fluorescent properties, this compound is also used as an organic dye and luminophore . It can be used in creating dyes for textiles, inks, and also in the development of luminescent materials for electronic displays and lighting .

Anticancer Agent

The compound’s derivatives have been evaluated as potential anticancer agents . Their ability to target cancer cells and provide imaging contrast makes them promising candidates for developing new cancer therapies .

Eigenschaften

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c25-27(26,21-9-3-6-17-5-1-2-8-19(17)21)24-14-16-10-11-20(23-13-16)18-7-4-12-22-15-18/h1-13,15,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYFQZQRJDUPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)

![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)